molecular formula C15H25NO B1521227 3,5-Di-tert-butyl-2-methoxyaniline CAS No. 893397-17-6

3,5-Di-tert-butyl-2-methoxyaniline

Cat. No.: B1521227
CAS No.: 893397-17-6
M. Wt: 235.36 g/mol
InChI Key: JPFIMHWMRKFKOW-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-2-methoxyaniline is an organic compound with the molecular formula C15H25NO and a molecular weight of 235.37 g/mol. It is characterized by the presence of two tert-butyl groups and a methoxy group attached to an aniline structure. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-di-tert-butyl-2-methoxyaniline typically involves the following steps:

  • Nitration: Aniline is nitrated to produce 3,5-dinitroaniline.

  • Reduction: The nitro groups are reduced to amino groups, resulting in 3,5-diaminobenzene.

  • Bromination: Bromination of 3,5-diaminobenzene leads to the formation of 3,5-dibromobenzene.

  • Tert-Butylation: The bromine atoms are replaced with tert-butyl groups through a tert-butylation reaction.

  • Methoxylation: Finally, the hydrogen atom on the benzene ring is substituted with a methoxy group to yield this compound.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Di-tert-butyl-2-methoxyaniline undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the aniline group to a nitroso or nitro group.

  • Reduction: Reduction reactions can reduce the nitro group to an amine.

  • Substitution: Substitution reactions can replace the hydrogen atoms on the benzene ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkylating agents (e.g., tert-butyl chloride).

Major Products Formed:

  • Oxidation: Nitrosoaniline and nitroaniline.

  • Reduction: Aniline and its derivatives.

  • Substitution: Halogenated derivatives and alkylated products.

Scientific Research Applications

3,5-Di-tert-butyl-2-methoxyaniline is widely used in scientific research due to its unique properties. It serves as a precursor for the synthesis of various pharmaceuticals, dyes, and polymers. In biology, it is used as a fluorescent probe for imaging and tracking cellular processes. In medicine, it is explored for its potential therapeutic effects in treating various diseases. In industry, it is utilized as an antioxidant and stabilizer in the production of plastics and rubber.

Mechanism of Action

3,5-Di-tert-butyl-2-methoxyaniline is similar to other compounds such as 2,6-di-tert-butylphenol and 4-tert-butylphenol. it is unique in its combination of tert-butyl and methoxy groups, which confer enhanced stability and antioxidant properties. These similar compounds are also used as antioxidants and stabilizers, but this compound stands out due to its superior performance in various applications.

Comparison with Similar Compounds

  • 2,6-Di-tert-butylphenol

  • 4-tert-Butylphenol

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

Properties

IUPAC Name

3,5-ditert-butyl-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-14(2,3)10-8-11(15(4,5)6)13(17-7)12(16)9-10/h8-9H,16H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFIMHWMRKFKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893397-17-6
Record name 3,5-di-tert-butyl-2-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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